Cas no 72235-57-5 (4-Chloro-2-fluorobenzylamine)
4-Chloro-2-fluorobenzylamine Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-2-fluorophenyl)methanamine
- 4-Chloro-2-fluorobenzylamine
- CS-0094798
- SCHEMBL992833
- 72235-57-5
- ODMMHGMIZYLHNN-UHFFFAOYSA-N
- Benzenemethanamine, 4-chloro-2-fluoro-
- 4-CHLORO-2-FLUOROBENZYL AMINE
- AS-45904
- MFCD06212852
- J-514941
- A19821
- CK2426
- 2-fluoro-4-chlorobenzylamine
- AC-25945
- AKOS000169781
- DTXSID60369286
- SB76555
- Benzenemethanamine,4-chloro-2-fluoro-
- TIMTEC-BB SBB003972
- SY104508
- 4-Chloro-2-fluorobenzylamine, AldrichCPR
- 1-(4-CHLORO-2-FLUOROPHENYL)METHANAMINE
- (4-chloro-2-fluoro-phenyl)methanamine
-
- MDL: MFCD06212852
- Inchi: 1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
- InChI Key: ODMMHGMIZYLHNN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)CN
Computed Properties
- Exact Mass: 159.02500
- Monoisotopic Mass: 159.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 211.1±25.0 °C at 760 mmHg
- Flash Point: 81.5±23.2 °C
- PSA: 26.02000
- LogP: 2.63810
- Sensitiveness: Air Sensitive
- Solubility: Insoluble in water
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
4-Chloro-2-fluorobenzylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN2735
- Safety Instruction: H303+H313+H333
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Packing Group:III
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-2-fluorobenzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-2-fluorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44765-5g |
(4-Chloro-2-fluorophenyl)methanamine |
72235-57-5 | 98% | 5g |
¥370.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44765-25g |
(4-Chloro-2-fluorophenyl)methanamine |
72235-57-5 | 98% | 25g |
¥1109.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44765-1g |
(4-Chloro-2-fluorophenyl)methanamine |
72235-57-5 | 98% | 1g |
¥78.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44765-250mg |
(4-Chloro-2-fluorophenyl)methanamine |
72235-57-5 | 250mg |
¥156.0 | 2021-09-03 | ||
| TRC | C278685-1g |
4-Chloro-2-fluorobenzylamine |
72235-57-5 | 1g |
$ 130.00 | 2022-06-01 | ||
| TRC | C278685-2.5g |
4-Chloro-2-fluorobenzylamine |
72235-57-5 | 2.5g |
$ 195.00 | 2022-06-01 | ||
| TRC | C278685-5g |
4-Chloro-2-fluorobenzylamine |
72235-57-5 | 5g |
$ 435.00 | 2022-06-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C858037-25g |
4-Chloro-2-Fluorobenzyl Amine |
72235-57-5 | 99% | 25g |
3,321.00 | 2021-05-17 | |
| Fluorochem | 070559-1g |
4-Chloro-2-fluorobenzyl amine |
72235-57-5 | 97% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 070559-5g |
4-Chloro-2-fluorobenzyl amine |
72235-57-5 | 97% | 5g |
£72.00 | 2022-03-01 |
4-Chloro-2-fluorobenzylamine Suppliers
4-Chloro-2-fluorobenzylamine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-Chloro-2-fluorobenzylamine
Introduction to 4-Chloro-2-fluorobenzylamine (CAS No. 72235-57-5)
4-Chloro-2-fluorobenzylamine (CAS No. 72235-57-5) is a versatile organic compound with significant applications in the fields of medicinal chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique aromatic structure, which includes a benzylamine moiety substituted with a chlorine and a fluorine atom. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.
The molecular formula of 4-Chloro-2-fluorobenzylamine is C8H8ClFN, and its molecular weight is approximately 169.61 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic amine odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These physical properties are crucial for its handling and application in various synthetic processes.
In the realm of medicinal chemistry, 4-Chloro-2-fluorobenzylamine has gained attention due to its potential as a building block for the synthesis of bioactive molecules. The presence of both chlorine and fluorine atoms on the aromatic ring can influence the pharmacological properties of the final compounds, such as their binding affinity to specific receptors or their metabolic stability. Recent studies have explored the use of this compound in the development of novel drugs for treating neurological disorders, cancer, and other diseases.
One notable application of 4-Chloro-2-fluorobenzylamine is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The fluorine atom can enhance the lipophilicity of the molecule, improving its ability to cross the blood-brain barrier and increasing its efficacy as an antidepressant. Additionally, the chlorine atom can modulate the binding affinity to serotonin transporters, fine-tuning the therapeutic effects.
In pharmaceutical research, 4-Chloro-2-fluorobenzylamine has been utilized as a key intermediate in the development of anticancer drugs. For instance, it has been incorporated into prodrugs designed to selectively target cancer cells while minimizing toxicity to healthy tissues. The unique electronic properties of the chlorine and fluorine atoms can enhance the drug's ability to penetrate tumor cells and inhibit key enzymes involved in cancer progression.
Beyond its applications in drug discovery, 4-Chloro-2-fluorobenzylamine has also found use in materials science. Its aromatic structure and functional groups make it suitable for the synthesis of advanced polymers and coatings with enhanced mechanical and thermal properties. For example, it can be used as a monomer in polymerization reactions to produce materials with improved strength, flexibility, and chemical resistance.
The synthesis of 4-Chloro-2-fluorobenzylamine typically involves several steps, including the reduction of a corresponding nitro compound or the alkylation of aniline derivatives. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the benzylamine moiety onto substituted aromatic rings with high selectivity and yield.
Safety considerations are paramount when handling 4-Chloro-2-fluorobenzylamine. While it is not classified as a hazardous material under most regulatory frameworks, appropriate precautions should be taken to prevent skin contact and inhalation. It is recommended to work with this compound in well-ventilated areas or under a fume hood to minimize exposure risks.
In conclusion, 4-Chloro-2-fluorobenzylamine (CAS No. 72235-57-5) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an invaluable intermediate in pharmaceutical research and materials science, driving innovation and advancing our understanding of complex biological systems. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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